![molecular formula C11H12N2O7 B3216914 L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- CAS No. 117336-49-9](/img/structure/B3216914.png)
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-
Overview
Description
“L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is a compound that involves the amino acid L-serine . L-serine is a nonessential amino acid in eukaryotic cells, used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .
Synthesis Analysis
L-serine is biosynthesized in the mammalian central nervous system from 3-phosphoglycerate . The enzymes involved in this process are 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The exact synthesis process of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is not explicitly mentioned in the retrieved papers.Mechanism of Action
L-serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine . The specific mechanism of action of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is not explicitly mentioned in the retrieved papers.
Safety and Hazards
L-serine is generally regarded as safe . If inhaled or in case of skin contact, it is advised to move the person into fresh air and wash off with soap and plenty of water . If not breathing, give artificial respiration . The specific safety and hazards of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” are not explicitly mentioned in the retrieved papers.
Future Directions
L-serine has been suggested as a potential treatment for various neurological diseases, including Alzheimer’s disease . It has been shown to be neuroprotective, improving cognitive function, cerebral blood flow, inhibiting inflammation, and promoting remyelination . The future directions of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” are not explicitly mentioned in the retrieved papers.
properties
IUPAC Name |
(2S)-3-hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O7/c14-5-9(10(15)16)12-11(17)20-6-7-1-3-8(4-2-7)13(18)19/h1-4,9,14H,5-6H2,(H,12,17)(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRYFWOONBQNDD-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(CO)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)N[C@@H](CO)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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